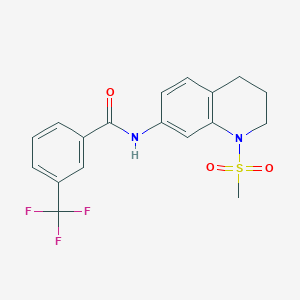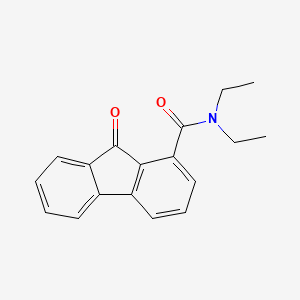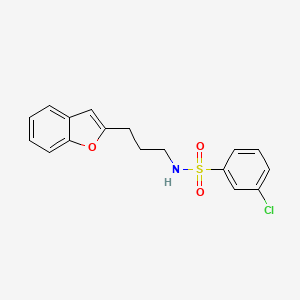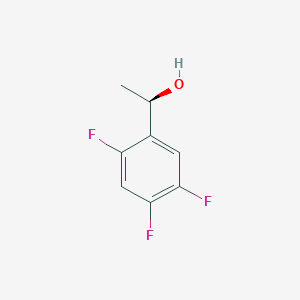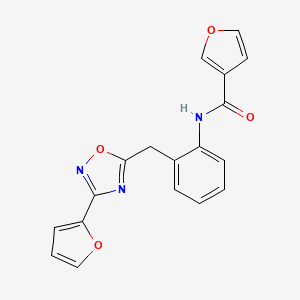
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C18H13N3O4 and its molecular weight is 335.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Energetic Material Development
Compounds with oxadiazole rings, including structures similar to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide, have been explored for their applications as insensitive energetic materials. These materials are characterized by moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional explosives like TNT in certain aspects (Yu et al., 2017).
Antiplasmodial Activity
Furan and oxadiazole derivatives have also been investigated for their antiplasmodial activities against Plasmodium falciparum, the parasite responsible for malaria. The structural modifications in these compounds, particularly the nature of the acyl moiety, significantly influence their activity and cytotoxicity. Some derivatives have shown promise in combating chloroquine-sensitive and multiresistant strains of the parasite, indicating their potential in malaria treatment (Hermann et al., 2021).
Antimicrobial and Antifungal Properties
The synthesis of furan and oxadiazole compounds has led to the discovery of derivatives with significant antimicrobial and antifungal activities. These properties are particularly pronounced against a range of microorganisms, including yeast, filamentous fungi, bacteria, and algae. The antimicrobial activity of these compounds opens up avenues for developing new treatments for infectious diseases (Zanatta et al., 2007).
Neuroinflammation Imaging
In the context of neurology, derivatives of furan and oxadiazole have been utilized in PET imaging to target microglial cells, providing insights into neuroinflammation in vivo. This application is crucial for understanding the role of microglia in various neuropsychiatric disorders and can aid in the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).
Mechanism of Action
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide is not yet fully understood Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-18(13-7-9-23-11-13)19-14-5-2-1-4-12(14)10-16-20-17(21-25-16)15-6-3-8-24-15/h1-9,11H,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDNJSFULYOPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2725323.png)
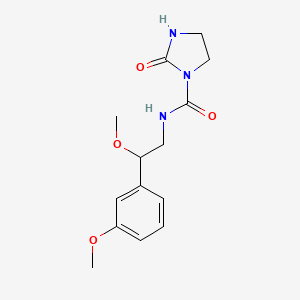
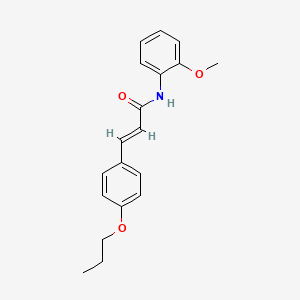
![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)
![4-benzoyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2725329.png)
![N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2725331.png)
![N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2725332.png)
